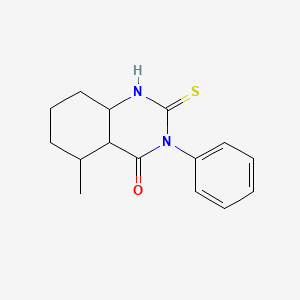
4(1H)-Quinazolinone, 2,3-dihydro-5-methyl-3-phenyl-2-thioxo-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4(1H)-Quinazolinone, 2,3-dihydro-5-methyl-3-phenyl-2-thioxo- is a heterocyclic organic compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes a quinazolinone core with additional functional groups such as a methyl group, a phenyl group, and a thioxo group. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4(1H)-Quinazolinone, 2,3-dihydro-5-methyl-3-phenyl-2-thioxo- typically involves multi-step organic reactions. One common synthetic route includes the condensation of anthranilic acid derivatives with isothiocyanates, followed by cyclization and subsequent functional group modifications. The reaction conditions often require the use of solvents such as ethanol or dimethylformamide, and catalysts like triethylamine or pyridine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Quality control measures, such as chromatography and spectroscopy, are employed to monitor the purity and consistency of the final product.
化学反応の分析
Types of Reactions
4(1H)-Quinazolinone, 2,3-dihydro-5-methyl-3-phenyl-2-thioxo- undergoes various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.
Reduction: The quinazolinone core can be reduced to form dihydroquinazolinones.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Conditions often involve the use of Lewis acids like aluminum chloride or iron(III) chloride.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydroquinazolinones, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
科学的研究の応用
4(1H)-Quinazolinone, 2,3-dihydro-5-methyl-3-phenyl-2-thioxo- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits biological activity and is studied for its potential as an antimicrobial, antifungal, and anticancer agent.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
作用機序
The mechanism of action of 4(1H)-Quinazolinone, 2,3-dihydro-5-methyl-3-phenyl-2-thioxo- involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, disrupt cellular processes, and induce apoptosis in cancer cells. The thioxo group plays a crucial role in its biological activity by forming covalent bonds with target proteins, leading to their inactivation.
類似化合物との比較
Similar Compounds
4(1H)-Quinazolinone: The parent compound without additional functional groups.
2,3-Dihydroquinazolinone: A reduced form of the quinazolinone core.
5-Methylquinazolinone: A derivative with a methyl group at the 5-position.
3-Phenylquinazolinone: A derivative with a phenyl group at the 3-position.
Uniqueness
4(1H)-Quinazolinone, 2,3-dihydro-5-methyl-3-phenyl-2-thioxo- is unique due to the presence of the thioxo group, which imparts distinct chemical reactivity and biological activity. The combination of the methyl and phenyl groups further enhances its properties, making it a versatile compound for various applications.
特性
分子式 |
C15H18N2OS |
|---|---|
分子量 |
274.4 g/mol |
IUPAC名 |
5-methyl-3-phenyl-2-sulfanylidene-4a,5,6,7,8,8a-hexahydro-1H-quinazolin-4-one |
InChI |
InChI=1S/C15H18N2OS/c1-10-6-5-9-12-13(10)14(18)17(15(19)16-12)11-7-3-2-4-8-11/h2-4,7-8,10,12-13H,5-6,9H2,1H3,(H,16,19) |
InChIキー |
INZQRRFFACBUNG-UHFFFAOYSA-N |
正規SMILES |
CC1CCCC2C1C(=O)N(C(=S)N2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


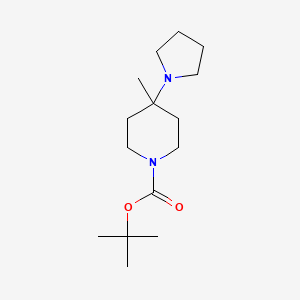
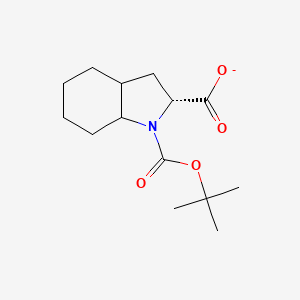
![tert-butyl 2-(6-bromo-5-methyl-2,4-dioxo-4aH-thieno[2,3-d]pyrimidin-3-yl)-2-methylpropanoate](/img/structure/B12335808.png)
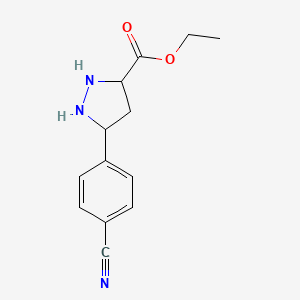
![9H-Carbazole, 9,9'-(2,2'-dimethyl[1,1'-biphenyl]-4,4'-diyl)bis[3,6-dimethyl-](/img/structure/B12335828.png)
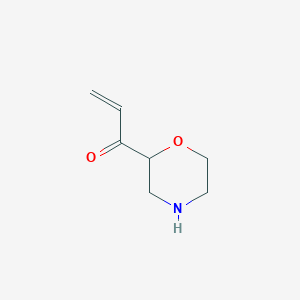
![1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodo-1,3-diazinane-2,4-dione](/img/structure/B12335841.png)
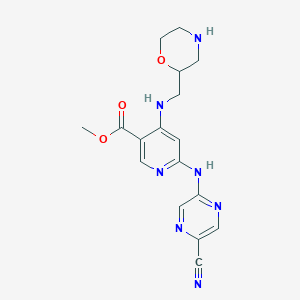
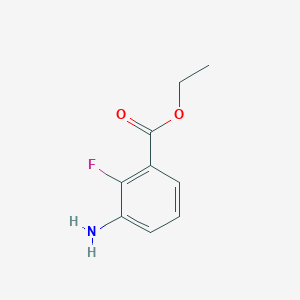


![B-[4-[[bis(2-methoxyethyl)amino]carbonyl]phenyl]Boronic acid](/img/structure/B12335869.png)
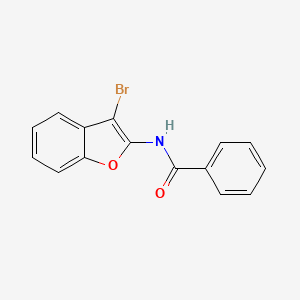
![Guanosine, 5'-O-[bis(4-methoxyphenyl)phenylmethyl]-3'-deoxy-N-(2-methyl-1-oxopropyl)-, 2'-[2-cyanoethyl bis(1-methylethyl)phosphoramidite]](/img/structure/B12335891.png)
